Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate
Overview
Description
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H8BrN3O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves several steps. In one experiment, a solution of compound 3 (1.5 g, 5.2 mmol) in THF (10 ml) was added with KOH (582 mg, 10.4 mmol) in water (5.0 ml) and stirred at 90° C. overnight. Water was added to the mixture resulting in a precipitate that was collected by filtration, washed with water, and then dried under reduced pressure to give compound 4 (1.1 g, 95%) .
Molecular Structure Analysis
The molecular structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is represented by the formula C8H8BrN3O4 . The InChI code for this compound is 1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate include the reaction of compound 3 with potassium hydroxide in tetrahydrofuran at 90℃ .
Physical And Chemical Properties Analysis
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a light yellow solid . It has a molecular weight of 290.07 . The compound is stored at a temperature between 0-5°C .
Scientific Research Applications
Synthesis of Potential Anticancer Agents
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate and its derivatives have been explored for their potential as anticancer agents. Research has demonstrated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds, showing effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
Anticancer Activity and Tubulin Binding
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives have been found to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).
Antimitotic Agents and Structural Activity
Research has identified the antimitotic properties of certain ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents with observed tumor activity in mice (Temple et al., 1992).
Microwave-Assisted Synthesis of Nitropyridinyl Carbamates
A novel approach for synthesizing (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, closely related to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, has been developed. This method allows access to new nitrogen-containing scaffolds, potentially useful in various chemical and pharmaceutical applications (Henry et al., 2009).
Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates
Benzofuran aryl ureas and carbamates, related to ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, have been synthesized and screened for antimicrobial activities. These compounds could provide a basis for developing new antimicrobial agents (Kumari et al., 2019).
properties
IUPAC Name |
ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJNBFSNAEDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate |
Synthesis routes and methods I
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Synthesis routes and methods II
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